LogP Comparison: 4,6-Dimethyl Derivative Exhibits Significantly Higher Lipophilicity
The computed XLogP3 value for 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is 1.2, whereas the unsubstituted analog (CAS 2942-43-0) records 0.4 and the 6-methyl analog (CAS 757142-59-9) records 0.8 [1][2][3]. This represents a 200% increase in logP over the unsubstituted core, indicating a substantial gain in lipophilicity that is anticipated to enhance passive membrane permeability and hydrophobic pocket occupancy in kinase targets.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Unsubstituted analog (1H-pyrazolo[3,4-b]pyridin-3-ol): XLogP3 = 0.4; 6-Methyl analog: XLogP3 = 0.8 |
| Quantified Difference | Δ = +0.8 log units vs. unsubstituted; Δ = +0.4 log units vs. 6-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); no experimental logP data available. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and stronger hydrophobic interactions within kinase ATP-binding pockets, making the 4,6-dimethyl scaffold a preferred starting point for lead optimization when target engagement requires enhanced lipophilic character.
- [1] PubChem Compound Summary for CID 230045, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol. National Center for Biotechnology Information (2025). XLogP3 = 1.2. View Source
- [2] PubChem Compound Summary for CID 420797, 1H-Pyrazolo[3,4-b]pyridin-3-ol. National Center for Biotechnology Information (2025). XLogP3 = 0.4. View Source
- [3] PubChem Compound Summary for CID 12344269, 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol. National Center for Biotechnology Information (2025). XLogP3 = 0.8. View Source
